5-Acetyl-2-methylbenzonitrile

Description

BenchChem offers high-quality 5-Acetyl-2-methylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Acetyl-2-methylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

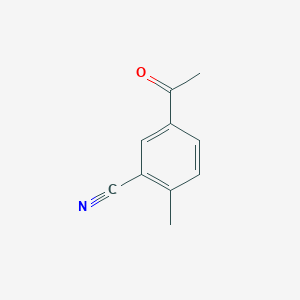

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

5-acetyl-2-methylbenzonitrile |

InChI |

InChI=1S/C10H9NO/c1-7-3-4-9(8(2)12)5-10(7)6-11/h3-5H,1-2H3 |

InChI Key |

HWBOVVUCRUBWIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C)C#N |

Origin of Product |

United States |

Foundational & Exploratory

physical and chemical properties of 5-Acetyl-2-methylbenzonitrile

An In-depth Technical Guide to 5-Acetyl-2-methylbenzonitrile

Abstract

5-Acetyl-2-methylbenzonitrile is an aromatic compound featuring acetyl, methyl, and nitrile functional groups, positioning it as a valuable bifunctional intermediate in synthetic organic chemistry. Its structural attributes make it a molecule of significant interest for constructing more complex chemical entities, particularly in the realms of pharmaceutical and agrochemical development. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Acetyl-2-methylbenzonitrile, its chemical reactivity, plausible synthetic pathways, and essential safety protocols. By synthesizing computed data with insights from analogous structures, this document serves as a foundational resource for researchers, chemists, and professionals engaged in drug discovery and materials science.

Chemical Identity and Molecular Structure

5-Acetyl-2-methylbenzonitrile is a substituted benzonitrile. The presence of three distinct functional groups on the benzene ring—a nitrile (-C≡N), an acetyl (-C(O)CH₃), and a methyl (-CH₃) group—imparts a unique combination of electronic and steric properties that govern its reactivity and potential applications.

| Identifier | Value | Source |

| IUPAC Name | 5-acetyl-2-methylbenzonitrile | [1] |

| CAS Number | 40180-77-6 | [1][2] |

| Molecular Formula | C₁₀H₉NO | [1][2] |

| Molecular Weight | 159.18 g/mol | [1] |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)C)C#N | [1] |

| InChI Key | HWBOVVUCRUBWIV-UHFFFAOYSA-N | [1][2] |

The relationship between the functional groups on the aromatic ring is key to its chemical behavior. The methyl group at position 2 and the acetyl group at position 5 are para to each other, while the nitrile group is ortho to the methyl group. This arrangement influences the molecule's electronic distribution and steric accessibility, which are critical considerations for synthetic planning.

Physicochemical Properties: A Data-Driven Analysis

Experimental data for 5-Acetyl-2-methylbenzonitrile is not extensively documented in publicly available literature. Therefore, a combination of computed properties and data from structurally similar isomers is presented to provide a robust profile.

Summary of Physical Properties

The following table summarizes key computed physical and chemical descriptors. These values are crucial for predicting the compound's behavior in various solvents and its potential for membrane permeability, a key consideration in drug development.

| Property | Value | Source |

| Polar Surface Area (PSA) | 40.9 Ų | [1] |

| XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 2 | [1][3] |

| Rotatable Bond Count | 1 | [1][3] |

| Exact Mass | 159.068413911 Da | [1] |

| Physical Form | Predicted to be a solid at room temperature |

Insight into Properties:

-

The Polar Surface Area (PSA) of 40.9 Ų suggests moderate cell permeability.

-

The XLogP value of 1.7 indicates a good balance between hydrophilicity and lipophilicity, a desirable characteristic for potential drug candidates.

-

The absence of hydrogen bond donors and the presence of two acceptors (the nitrile nitrogen and the carbonyl oxygen) will dictate its interaction with protic solvents and biological macromolecules.

Solubility Profile

Based on its structure, 5-Acetyl-2-methylbenzonitrile is expected to be largely insoluble in water. However, it should exhibit good solubility in common organic solvents such as dichloromethane, acetonitrile, methanol, and other polar aprotic solvents, which is consistent with related benzonitrile esters.[5] This solubility is critical for its use in organic synthesis and for purification via techniques like recrystallization or chromatography.

Chemical Synthesis and Reactivity

The true utility of 5-Acetyl-2-methylbenzonitrile lies in its reactivity, which enables its use as a versatile building block.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

A logical and industrially scalable method for the synthesis of 5-Acetyl-2-methylbenzonitrile is the Friedel-Crafts acylation of 2-methylbenzonitrile. In this electrophilic aromatic substitution reaction, the aromatic ring acts as a nucleophile, attacking an acylium ion generated from acetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The methyl group of 2-methylbenzonitrile is an ortho-, para-director. Due to steric hindrance from the adjacent nitrile group, the incoming electrophile (the acetyl group) is directed primarily to the para position (position 5), yielding the desired product.

Sources

An In-depth Technical Guide to 5-Acetyl-2-methylbenzonitrile: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Physicochemical Properties

5-Acetyl-2-methylbenzonitrile is a small molecule with the molecular formula C₁₀H₉NO.[1] Its structure consists of a benzene ring substituted with a methyl group at position 2, a cyano (nitrile) group at position 1, and an acetyl group at position 5.

Chemical Structure

The structural identifiers for 5-Acetyl-2-methylbenzonitrile are as follows:

-

IUPAC Name: 5-acetyl-2-methylbenzonitrile[1]

-

CAS Number: 40180-77-6[1]

-

Molecular Formula: C₁₀H₉NO[1]

-

SMILES: CC1=C(C=C(C=C1)C(=O)C)C#N[1]

-

InChI: InChI=1S/C10H9NO/c1-7-3-4-9(8(2)12)5-10(7)6-11/h3-5H,1-2H3[1]

-

InChIKey: HWBOVVUCRUBWIV-UHFFFAOYSA-N[1]

The presence of both an electron-donating methyl group and electron-withdrawing acetyl and nitrile groups on the aromatic ring creates a unique electronic environment that dictates its reactivity.

Molecular Weight and Physical Properties

A summary of the key physicochemical properties of 5-Acetyl-2-methylbenzonitrile is presented in the table below. This data is crucial for its handling, characterization, and application in synthetic protocols.

| Property | Value | Source |

| Molecular Weight | 159.18 g/mol | [1] |

| Exact Mass | 159.068413911 Da | [1] |

| XLogP3-AA | 1.7 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

Note: Some physical properties, such as boiling and melting points, are not consistently reported across public databases and should be determined experimentally.

Synthesis of 5-Acetyl-2-methylbenzonitrile

The most logical and industrially scalable approach to the synthesis of 5-Acetyl-2-methylbenzonitrile is the Friedel-Crafts acylation of 2-methylbenzonitrile. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring. The following protocol is a representative, self-validating system based on established methodologies for similar transformations.

Reaction Scheme

Caption: Friedel-Crafts acylation of 2-methylbenzonitrile.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

2-Methylbenzonitrile

-

Acetyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas trap (e.g., a drying tube with calcium chloride), and an addition funnel. Ensure all glassware is thoroughly dried to prevent the deactivation of the Lewis acid catalyst.

-

Reagent Preparation: In a fume hood, cautiously add anhydrous AlCl₃ (1.1 equivalents) to the reaction flask. Add anhydrous dichloromethane to the flask to create a slurry.

-

Cool the slurry to 0°C in an ice-water bath.

-

Charge the addition funnel with a solution of acetyl chloride (1.05 equivalents) in anhydrous dichloromethane.

-

Add the acetyl chloride solution dropwise to the stirred AlCl₃ slurry, maintaining the internal temperature below 5°C. The formation of the acylium ion electrophile will occur.

-

Prepare a separate solution of 2-methylbenzonitrile (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel.

-

Add the 2-methylbenzonitrile solution dropwise to the reaction mixture, again keeping the temperature below 5°C.

-

After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 1-2 hours.

-

Workup: Cautiously quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volume).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 5-Acetyl-2-methylbenzonitrile can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Spectroscopic Characterization (Predicted)

¹H and ¹³C NMR Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are crucial for structural elucidation.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Proton | δ (ppm) |

| Ar-H (ortho to CN) | ~7.8 |

| Ar-H (ortho to acetyl) | ~7.9 |

| Ar-H (meta to both) | ~7.5 |

| -CH₃ (ring) | ~2.5 |

| -CH₃ (acetyl) | ~2.6 |

Note: Predicted shifts are estimates and may vary depending on the solvent and experimental conditions.

FT-IR Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Nitrile (-C≡N) | C≡N Stretch | 2230 - 2220 |

| Ketone (C=O) | C=O Stretch | 1700 - 1680 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Methyl (-CH₃) | C-H Stretch | 2980 - 2850 |

Mass Spectrometry

In mass spectrometry, 5-Acetyl-2-methylbenzonitrile is expected to show a molecular ion peak corresponding to its molecular weight.

-

Molecular Ion (M⁺): m/z = 159

-

Key Fragmentation: A prominent fragment would likely arise from the loss of a methyl group from the acetyl moiety, resulting in a stable acylium ion at m/z = 144.

Applications in Research and Development

5-Acetyl-2-methylbenzonitrile serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The dual reactivity of the nitrile and ketone functional groups allows for a wide range of chemical transformations.

-

Nitrile Group Transformations: The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, all of which are common functionalities in bioactive molecules.

-

Ketone Group Transformations: The acetyl group can undergo various reactions such as reduction to a secondary alcohol, oxidation (e.g., Baeyer-Villiger oxidation), or be used as a handle for the formation of carbon-carbon bonds via aldol or similar condensation reactions.

While specific, publicly disclosed drug synthesis pathways explicitly detailing the use of 5-Acetyl-2-methylbenzonitrile are not abundant, its structure is present in various patented compounds, indicating its utility as a building block in drug discovery programs.

Caption: Synthetic utility of 5-Acetyl-2-methylbenzonitrile.

Safety and Handling

As with any chemical reagent, 5-Acetyl-2-methylbenzonitrile should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Acetyl-2-methylbenzonitrile is a valuable and versatile building block in organic synthesis. Its well-defined structure and molecular weight, combined with the reactivity of its functional groups, make it a compound of interest for researchers in drug discovery and materials science. While a lack of published experimental spectroscopic data presents a challenge, the predicted data and the representative synthetic protocol provided in this guide offer a solid foundation for its use and characterization in a research setting.

References

-

PubChem. 5-Acetyl-2-methylbenzonitrile. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]

-

ChemSrc. 5-acetyl-2-methylbenzonitrile. [Link]

Sources

5-Acetyl-2-methylbenzonitrile: IUPAC Nomenclature, Synthesis, and Applications in Drug Development

Structural Chemistry and IUPAC Nomenclature

The compound 5-acetyl-2-methylbenzonitrile is a highly functionalized aromatic intermediate utilized extensively in the synthesis of agrochemicals and pharmaceuticals. Its structural framework provides multiple orthogonal reactive sites, making it a valuable building block for complex heterocyclic synthesis.

IUPAC Nomenclature Derivation: According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the assignment of the systematic name follows a strict hierarchy of functional groups:

-

Parent Structure: The principal functional group is the nitrile (-C≡N), which takes precedence over the ketone (-C=O) group. Thus, the parent ring system is designated as benzonitrile.

-

Numbering: The carbon atom of the benzene ring directly attached to the nitrile group is assigned position C1. Numbering proceeds around the ring to give the lowest possible locants to the substituents.

-

Substituents: A methyl group (-CH3) is located at C2, and an acetyl group (-COCH3) is located at C5.

-

Alphabetization: In the prefix, substituents are listed alphabetically. "Acetyl" precedes "methyl."

Combining these rules yields the definitive IUPAC name: 5-acetyl-2-methylbenzonitrile .

Physicochemical Properties: Understanding the physical properties of this compound is critical for optimizing reaction conditions and downstream purification. The following data is summarized from 1 [1].

| Property | Value |

| IUPAC Name | 5-acetyl-2-methylbenzonitrile |

| CAS Registry Number | 40180-77-6 |

| Molecular Formula | C10H9NO |

| Molecular Weight | 159.18 g/mol |

| XLogP3 (Lipophilicity) | 1.7 |

| Topological Polar Surface Area | 40.9 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

Mechanistic Causality in Synthesis: Regioselectivity

The primary industrial and laboratory route to 5-acetyl-2-methylbenzonitrile is the Friedel-Crafts acylation of 2-methylbenzonitrile. The success of this reaction relies on the synergistic directing effects of the pre-existing substituents on the aromatic ring.

-

The Nitrile Group (-CN): A strongly electron-withdrawing group via resonance and induction, it deactivates the ring and directs incoming electrophiles to the meta positions (C3 and C5).

-

The Methyl Group (-CH3): An electron-donating group via hyperconjugation, it activates the ring and directs electrophiles to the ortho and para positions (C3 and C5).

-

Steric Hindrance: While both groups direct to C3 and C5, position C3 is flanked by both substituents, creating significant steric bulk. Position C5 remains sterically accessible.

Consequently, the acylium ion exclusively attacks C5, yielding 5-acetyl-2-methylbenzonitrile as the major product.

Diagram 1: Synergistic directing effects in 2-methylbenzonitrile acylation.

Experimental Protocol: Self-Validating Friedel-Crafts Acylation

To synthesize 5-acetyl-2-methylbenzonitrile with high yield and purity, the following protocol incorporates self-validating checks and stoichiometric rationale based on established 2 [2].

Objective: Regioselective synthesis of 5-acetyl-2-methylbenzonitrile.

Reagents:

-

2-Methylbenzonitrile (1.0 equiv)

-

Acetyl chloride (1.2 equiv)

-

Anhydrous Aluminum Chloride (AlCl₃) (2.5 equiv)

-

1,2-Dichloroethane (DCE) [Solvent]

Step-by-Step Methodology:

-

Lewis Acid Activation: Flame-dry a 3-neck round-bottom flask under an inert argon atmosphere. Suspend anhydrous AlCl₃ (2.5 equiv) in DCE.

-

Causality: A minimum of 2.5 equivalents of AlCl₃ is strictly required. One equivalent coordinates with the basic nitrogen of the starting material's nitrile group. A second equivalent activates the acetyl chloride to form the reactive acylium ion. The remaining 0.5 equivalent ensures the reaction proceeds to completion, as the newly formed ketone product will also sequester the Lewis acid.

-

-

Acylium Ion Generation: Cool the suspension to 0 °C using an ice bath. Add acetyl chloride (1.2 equiv) dropwise. Stir for 15 minutes to allow complete formation of the acylium ion complex.

-

Substrate Addition: Dissolve 2-methylbenzonitrile (1.0 equiv) in a minimum volume of DCE. Add this solution dropwise to the reaction mixture, maintaining the internal temperature below 5 °C to prevent unwanted polymerization or side reactions.

-

Reaction Propagation & Validation: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to 40 °C for 4–6 hours.

-

Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1) mobile phase. The starting material (non-polar, higher Rf) should be consumed, replaced by a strongly UV-active product spot at a lower Rf (due to the introduction of the polar carbonyl group).

-

-

Quenching: Carefully pour the reaction mixture into a vigorously stirred beaker of crushed ice and concentrated HCl.

-

Causality: The highly acidic aqueous quench is necessary to hydrolyze the robust aluminum-ketone and aluminum-nitrile coordination complexes, thereby liberating the free organic product into the solvent phase.

-

-

Extraction & Purification: Separate the organic layer. Extract the aqueous phase twice with dichloromethane (DCM). Combine the organic layers, wash with saturated NaHCO₃ (to neutralize residual acid) and brine, then dry over anhydrous MgSO₄. Filter, concentrate under reduced pressure, and purify via flash column chromatography to yield pure 5-acetyl-2-methylbenzonitrile.

Applications in Agrochemicals and Drug Development

Beyond its utility as a basic building block, 5-acetyl-2-methylbenzonitrile is a pivotal intermediate in the development of advanced agrochemicals, specifically substituted tolyl fungicides. According to patent literature (3 [3]), these compounds are designed to control plant diseases caused by fungal pathogens by disrupting cellular respiration or cell wall biosynthesis.

Synthetic Workflow to Fungicide Leads: The acetyl group at the C5 position serves as the anchor for constructing heterocyclic pharmacophores.

-

Enaminone Formation: 5-acetyl-2-methylbenzonitrile is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 110 °C. This condensation yields the intermediate 5-[(2E)-3-(dimethylamino)-1-oxo-2-propen-1-yl]-2-methylbenzonitrile.

-

Pyrazole Cyclization: The enaminone intermediate is subsequently treated with hydrazine in an ethanol solvent system. This cyclization forms 2-methyl-5-(1H-pyrazol-3-yl)benzonitrile.

-

Lead Optimization: The newly formed pyrazole ring is further functionalized to generate a library of substituted tolyl fungicides with optimized multi-site contact activity.

Diagram 2: Synthetic workflow from 5-acetyl-2-methylbenzonitrile to tolyl fungicides.

References

- Source: PubChem (National Institutes of Health)

- Title: 4-Acetyl-2-methylbenzonitrile CAS 1138444-80-0 - Benchchem Source: Benchchem URL

- Title: WO2015157005A1 - Substituted tolyl fungicide mixtures - Google Patents Source: Google Patents URL

Sources

Comprehensive Safety, Handling, and Process Guide for 5-Acetyl-2-methylbenzonitrile (CAS: 40180-77-6)

Executive Summary

5-Acetyl-2-methylbenzonitrile (CAS: 40180-77-6) is a highly versatile, bifunctional aromatic intermediate critical to the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals, including substituted tolyl fungicides and isoxazoline-class pesticides[1][2][3]. Due to the dual reactivity of its acetyl ketone and nitrile functional groups, the compound requires rigorous handling, storage, and process safety protocols. This whitepaper provides drug development professionals and process chemists with an authoritative, causality-driven guide to the physicochemical behavior, toxicological hazards, and self-validating experimental workflows associated with this compound.

Physicochemical Profiling & Reactivity Causality

To handle 5-Acetyl-2-methylbenzonitrile safely, one must first understand the electronic interplay of its substituents. The molecule features a methyl group at the C2 position, an electron-withdrawing cyano group (-C≡N) at C1, and an acetyl group (-C(=O)CH₃) at C5[1].

-

Ketone Vulnerability: While the nitrile group is thermodynamically stable under standard conditions, the acetyl ketone is susceptible to slow, light-catalyzed autoxidation over prolonged periods. This necessitates inert atmospheric storage[4].

-

Hydrolytic Susceptibility: The nitrile group can undergo hydrolysis to the corresponding carboxylic acid (5-acetyl-2-methylbenzoic acid) if exposed to strong aqueous bases or acids, particularly under thermal stress[4].

-

Regioselectivity Dynamics: In synthetic applications (e.g., Friedel-Crafts acylation of 2-methylbenzonitrile), the conflicting directing effects of the activating methyl group (ortho/para) and the deactivating cyano group dictate the formation of the 5-acetyl isomer, a classic "regioselectivity mismatch" that requires precise thermal control to prevent the formation of unwanted regioisomers[4].

Quantitative Data & Hazard Classification

The following table synthesizes the critical physicochemical and safety data required for laboratory risk assessments[1][4].

| Property / Hazard Parameter | Value / Classification | Causality / Implication |

| Molecular Formula | C₁₀H₉NO | Dictates combustion byproducts (NOₓ). |

| Molecular Weight | 159.18 g/mol | Used for stoichiometric calculations. |

| Topological Polar Surface Area | 40.9 Ų | Indicates moderate polarity; soluble in DCM, DMF. |

| Storage Temperature | 2–8°C | Suppresses thermal degradation and ketone oxidation. |

| Acute Toxicity (Oral) | Category 4 (H302) | Harmful if swallowed; mandates strict ingestion controls. |

| Skin/Eye Irritation | Category 2 / 2A (H315, H319) | Electrophilic ketone interacts with nucleophilic biological tissues. |

| Respiratory Irritation | STOT SE 3 (H335) | Fine particulate dust can irritate mucosal membranes. |

Self-Validating Handling & Storage Protocols

Standard operating procedures (SOPs) for 5-Acetyl-2-methylbenzonitrile must be designed as self-validating systems, meaning the protocol itself contains checkpoints to verify environmental integrity.

Controlled Environment Storage

-

Atmospheric Displacement: Store the compound in a sealed, amber-glass desiccator. Before sealing, purge the headspace with high-purity Argon or Nitrogen. Validation: Use a balloon or bubbler to visually confirm positive inert gas pressure before sealing.

-

Thermal Regulation: Maintain at 2–8°C[4]. Causality: Lower kinetic energy prevents the slow oxidation of the acetyl group. Validation: Utilize a continuous data logger within the refrigeration unit; any deviation above 8°C for >4 hours requires a TLC (Thin-Layer Chromatography) purity check before use.

-

Incompatibility Isolation: Strictly isolate from strong oxidizing agents, reducing agents, and strong bases to prevent exothermic hydrolysis or uncontrolled redox reactions[4].

Laboratory Handling & Dispensing Workflow

Caption: Logical decision tree for the safe handling and spill response of 5-Acetyl-2-methylbenzonitrile.

Spill & Disposal Causality: In the event of a spill, sweeping must be done gently to avoid generating airborne dust (mitigating H335 respiratory hazards). The collected solid must be dissolved in a combustible solvent and processed in a chemical incinerator equipped with an afterburner and scrubber. Why? The combustion of the nitrile group generates highly toxic nitrogen oxides (NOₓ); the scrubber is mandatory to neutralize these acidic gases before atmospheric release[4].

Process Safety: Synthesis via Cyanation Pathway

While Friedel-Crafts acylation is common, the targeted synthesis of 5-Acetyl-2-methylbenzonitrile is frequently achieved via the palladium-catalyzed or copper-mediated cyanation of 3-bromo-4-methylacetophenone[2][5]. This route requires stringent safety controls due to the use of cyanide salts.

Step-by-Step Cyanation Methodology

The following protocol is adapted from validated pharmaceutical synthesis routes for substituted tolyl fungicides[2][5].

Reagents: 3-Bromo-4-methylacetophenone (11.5 mmol), Copper(I) cyanide (CuCN) (23 mmol), N,N-dimethylformamide (DMF, anhydrous).

-

Preparation & Inerting: Dissolve 2.45 g (11.5 mmol) of 3-bromo-4-methylacetophenone in 25 mL of anhydrous DMF within a flame-dried, multi-neck round-bottom flask. Add 2.06 g (23 mmol) of CuCN[2].

-

Safety Checkpoint: CuCN is highly toxic. Weighing and transfer must occur in a dedicated powder containment hood.

-

-

Deoxygenation: Bubble a steady stream of nitrogen gas directly into the reaction mixture for exactly 20 minutes[2].

-

Causality: Removing dissolved oxygen prevents the oxidative degradation of the solvent at high temperatures and suppresses side reactions.

-

-

Reflux & Reaction: Remove the submerged nitrogen line, establish a positive nitrogen pressure over the headspace, and heat the mixture to reflux for 7 hours[2].

-

Self-Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate). The disappearance of the bromide precursor validates the completion of the substitution.

-

-

Cooling & Quenching: Allow the reaction to cool to room temperature.

-

Critical Safety Step: The workup must include a specialized quench (e.g., aqueous ammonia or iron(II) sulfate) to safely complex and neutralize unreacted cyanide ions before standard aqueous extraction.

-

Synthesis Safety Workflow Visualization

Caption: Step-by-step synthesis workflow emphasizing critical safety checkpoints during cyanation.

Conclusion

The safe handling and utilization of 5-Acetyl-2-methylbenzonitrile relies on a deep understanding of its structural vulnerabilities. By rigorously controlling thermal exposure, maintaining inert atmospheres to protect the acetyl group, and employing scrubber-equipped incineration for nitrile disposal, research facilities can effectively mitigate the compound's inherent hazards while leveraging its powerful synthetic utility.

References

- PubChem - 5-Acetyl-2-methylbenzonitrile | C10H9NO | CID 18388865. National Center for Biotechnology Information.

- BenchChem - 4-Acetyl-2-methylbenzonitrile CAS 1138444-80-0 (Handling, Stability & Safety SDS Summary).

- Google Patents - BR112015009328B1 - COMPOUND, FUNGICIDED COMPOSITIONS AND METHOD TO CONTROL PLANT DISEASES.

- Google Patents - WO2015157005A1 - Substituted tolyl fungicide mixtures.

Sources

- 1. 5-Acetyl-2-methylbenzonitrile | C10H9NO | CID 18388865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BR112015009328B1 - COMPOUND, FUNGICIDED COMPOSITIONS AND METHOD TO CONTROL PLANT DISEASES - Google Patents [patents.google.com]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. 4-Acetyl-2-methylbenzonitrile CAS 1138444-80-0 [benchchem.com]

- 5. WO2015157005A1 - Substituted tolyl fungicide mixtures - Google Patents [patents.google.com]

The Pharmacological and Agrochemical Potential of 5-Acetyl-2-methylbenzonitrile Derivatives: A Technical Whitepaper

Executive Summary

For medicinal chemists and agrochemical researchers, the rational design of active pharmaceutical ingredients (APIs) and crop protection agents relies heavily on versatile, bifunctional building blocks. 5-Acetyl-2-methylbenzonitrile (CAS: 40180-77-6) has emerged as a privileged scaffold in modern synthetic chemistry. Characterized by a unique arrangement of electron-withdrawing (cyano, acetyl) and electron-donating (methyl) moieties, this intermediate serves as the critical branching point for synthesizing high-value isoxazoline insecticides and substituted tolyl pyrazole fungicides.

This whitepaper provides an in-depth technical analysis of the structural causality, derivatization pathways, and biological activities of 5-acetyl-2-methylbenzonitrile derivatives, supported by field-proven experimental protocols.

Structural Context and the "Regioselectivity Mismatch"

The synthesis of 5-acetyl-2-methylbenzonitrile typically begins with the Friedel-Crafts acylation of 2-methylbenzonitrile. This reaction is governed by a phenomenon known as a "Regioselectivity Mismatch"[1].

In the 2-methylbenzonitrile precursor, the two functional groups exert conflicting yet ultimately reinforcing directing effects:

-

Methyl Group (-CH₃) at C2: An electron-donating, activating group that directs electrophilic aromatic substitution to the ortho (C3) and para (C5) positions[1].

-

Nitrile Group (-C≡N) at C1: A strongly electron-withdrawing, deactivating group that directs substitution to the meta positions (C3 and C5)[1].

Because both groups synergistically direct the incoming acylium ion to the C3 and C5 positions, the reaction is highly regioselective. However, the C3 position is sterically hindered by the adjacent methyl group. Consequently, the C5 position becomes the kinetically and thermodynamically favored site of attack, yielding 5-acetyl-2-methylbenzonitrile as the major product[1].

The Steric Imperative of the 2-Methyl Group

In downstream biological applications, the 2-methyl group is not merely a synthetic artifact; it is a critical pharmacophoric element. In isoxazoline derivatives, the steric bulk of the ortho-methyl group forces the adjacent aromatic ring out of planarity with the core heterocyclic system[1]. This non-planar conformation is essential for two reasons:

-

Receptor Fit: It perfectly matches the three-dimensional topography of target binding pockets (e.g., arthropod chloride channels).

-

Physicochemical Properties: Breaking planarity disrupts tight crystal packing, lowering the crystal lattice energy and significantly enhancing the aqueous solubility and bioavailability of the final compound[1].

Core Derivatization Pathways

The bifunctional nature of 5-acetyl-2-methylbenzonitrile allows researchers to selectively elaborate either the acetyl or the nitrile group to access diverse chemical spaces.

Pathway A: Isoxazoline Scaffolds (Insecticides & Acaricides)

By reacting the acetyl group with hydroxylamine hydrochloride under controlled conditions, the scaffold undergoes cyclization to form an isoxazoline core[2]. This structural motif is the backbone of next-generation, broad-spectrum parasiticides (such as Fluralaner analogs) and novel "bee-safe" agricultural pesticides[2]. These derivatives exhibit potent biological activity against pests like Spodoptera frugiperda while maintaining favorable safety profiles for non-target pollinators[2].

Pathway B: Pyrazole Scaffolds (Agricultural Fungicides)

Alternatively, the acetyl group can be condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an electrophilic enaminone intermediate[3]. Subsequent cyclization with hydrazine yields a substituted tolyl pyrazole[3]. These pyrazole derivatives are highly effective agricultural fungicides, often utilized in synergistic mixtures to control fungal plant pathogens that threaten cereal, fruit, and vegetable crops[3].

Chemical synthesis workflow from 2-methylbenzonitrile to high-value active ingredients.

Biological Activity Profiles & Quantitative Data

The biological efficacy of these derivatives is dictated by their terminal heterocyclic structures. The table below summarizes the comparative biological activities of the two primary derivative classes synthesized from the 5-acetyl-2-methylbenzonitrile scaffold.

| Derivative Scaffold | Primary Application | Target Receptor / Pathway | Representative Efficacy | Key Structural Contributor |

| Isoxazoline Analogs | Insecticide / Acaricide | GABA-gated Cl⁻ channel antagonist | High mortality in S. frugiperda & H. armigera | Steric bulk of 2-methyl group driving non-planar binding |

| Substituted Tolyl Pyrazoles | Agricultural Fungicide | Fungal respiration / Sterol biosynthesis | Broad-spectrum control of fungal pathogens | Substituted tolyl linkage enhancing lipophilicity |

Mechanism of Action: Isoxazoline Derivatives

Isoxazoline derivatives act as non-competitive antagonists of the gamma-aminobutyric acid (GABA)-gated chloride channels in the arthropod nervous system. By binding with high affinity to the channel pore, they prevent the influx of chloride ions, leading to severe hyper-excitation, paralysis, and death of the parasite.

Mechanism of Action: Isoxazoline antagonism of GABA-gated chloride channels.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail the synthesis of the core intermediate and its subsequent derivatization.

Protocol 1: Synthesis of 5-Acetyl-2-methylbenzonitrile via Friedel-Crafts Acylation

Causality Note: Strict anhydrous conditions are mandatory. Moisture will degrade the AlCl₃ catalyst and risk premature hydrolysis of the sensitive nitrile group.

-

Preparation: Charge a flame-dried, argon-purged round-bottom flask with anhydrous dichloromethane (DCM) and 2-methylbenzonitrile (1.0 eq).

-

Catalyst Addition: Cool the solution to 0°C using an ice-water bath. Add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise. Rationale: The Lewis acid-base complexation is highly exothermic; controlled addition maintains the temperature below 5°C to prevent polymerization side-reactions.

-

Acylation: Add acetyl chloride (1.1 eq) dropwise over 30 minutes via an addition funnel.

-

Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours. Monitor reaction completion via TLC (Hexane:EtOAc 3:1).

-

Quenching: Carefully pour the reaction mixture over a slurry of crushed ice and 1M HCl. Rationale: The immediate temperature drop provided by the ice prevents the exothermic, acid-catalyzed hydrolysis of the nitrile group into an undesired amide or carboxylic acid.

-

Workup: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate under vacuum to yield the crude product.

Protocol 2: Synthesis of the Pyrazole Fungicide Precursor

Causality Note: Conversion of the acetyl group to an enaminone requires a reagent that acts as both a solvent and a formylating agent, driving the equilibrium via the elimination of volatile byproducts.

-

Enaminone Formation: Dissolve 5-acetyl-2-methylbenzonitrile (3.0 g, 18.8 mmol) in N,N-dimethylformamide dimethyl acetal (DMF-DMA, 10 mL)[3].

-

Condensation: Heat the reaction mixture to 110°C for 16 hours under a reflux condenser[3]. Rationale: Elevated temperatures are required to drive the condensation forward by continuously boiling off the methanol byproduct, shifting the equilibrium toward the product.

-

Isolation: Allow the mixture to cool to room temperature, then concentrate under high vacuum to remove unreacted DMF-DMA. The resulting residue is the critical intermediate: 5-[(2E)-3-(dimethylamino)-1-oxo-2-propen-1-yl]-2-methylbenzonitrile[3].

-

Cyclization: Take up the crude enaminone intermediate in absolute ethanol (40 mL). Add hydrazine hydrate (1.2 eq) and reflux for 4 hours to achieve ring closure, yielding the 2-methyl-5-(1H-pyrazol-3-yl)benzonitrile core.

Sources

The Dichotomous Reactivity of 5-Acetyl-2-methylbenzonitrile: A Technical Guide for Synthetic Strategy

Abstract

5-Acetyl-2-methylbenzonitrile is a multifaceted building block in modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. Its utility stems from the presence of three distinct functional moieties on the aromatic scaffold: a reactive acetyl group, a versatile nitrile functionality, and a sterically and electronically influential methyl group. This guide provides an in-depth exploration of the chemoselectivity inherent to this molecule, offering researchers a strategic framework for its manipulation. We will dissect the reactivity of the acetyl and nitrile groups, the directing effects of all substituents on the aromatic ring, and provide field-proven protocols for key transformations.

Introduction: A Molecule of Competing Reactivities

The synthetic potential of 5-Acetyl-2-methylbenzonitrile lies in the orthogonal reactivity of its primary functional groups. The acetyl group, an electron-withdrawing meta-director, offers a gateway to a variety of carbonyl chemistries. In parallel, the nitrile group, also a potent electron-withdrawing and meta-directing entity, can be transformed into a range of nitrogen-containing functionalities or a carboxylic acid. The 2-methyl group, an electron-donating ortho, para-director, introduces both steric hindrance and electronic perturbation, further nuancing the molecule's reaction profile. Understanding the interplay of these groups is paramount for designing selective and high-yielding synthetic routes.

The Aromatic Core: Navigating Electrophilic and Nucleophilic Substitution

The benzene ring of 5-Acetyl-2-methylbenzonitrile is electron-deficient due to the strong electron-withdrawing nature of both the acetyl and nitrile groups. This deactivation profoundly influences its susceptibility to substitution reactions.

Electrophilic Aromatic Substitution (EAS)

Both the acetyl and nitrile groups are deactivating and meta-directing substituents.[1][2] Conversely, the methyl group is an activating, ortho, para-director.[3] In this त्रि-substituted system, the directing effects are competitive. The strongly deactivating acetyl and nitrile groups will direct incoming electrophiles to the positions meta to them (C4 and C6). The weakly activating methyl group directs to its ortho (C3) and para (C5, already substituted) positions.

Given the potent deactivating influence of the acetyl and nitrile groups, electrophilic aromatic substitution on this ring is generally disfavored and requires harsh conditions. When forced, the regiochemical outcome will be a complex mixture, with the major product likely resulting from substitution at the position least deactivated and sterically hindered.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings bearing strong electron-withdrawing groups, particularly ortho and para to a suitable leaving group, are activated towards nucleophilic aromatic substitution.[4][5] While 5-Acetyl-2-methylbenzonitrile itself lacks a conventional leaving group like a halide, its electron-poor nature makes it a potential candidate for SNAr-type reactions if a derivative with a leaving group at an activated position (e.g., C4 or C6) were synthesized. The presence of multiple electron-withdrawing groups would stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[6]

Chemoselective Transformations of the Acetyl Group

The acetyl group offers a rich landscape for chemical modification. The primary challenge lies in achieving selectivity in the presence of the nitrile functionality.

Reduction of the Acetyl Group

Selective reduction of the ketone to a secondary alcohol or complete deoxygenation to an ethyl group can be achieved using specific reagents that do not readily reduce the nitrile.

| Transformation | Reagent(s) | Product | Notes |

| Ketone to Alcohol | Sodium borohydride (NaBH4) | 1-(3-cyano-4-methylphenyl)ethanol | NaBH4 is a mild reducing agent that typically does not reduce nitriles under standard conditions. |

| Ketone to Alkane | Triethylsilane (Et3SiH), Trifluoroacetic acid (TFA) | 5-Ethyl-2-methylbenzonitrile | This ionic hydrogenation is effective for the reduction of ketones and is compatible with the nitrile group. |

| Ketone to Alkane | Wolff-Kishner Reduction (H2NNH2, KOH) | 5-Ethyl-2-methylbenzonitrile | The high basicity of this reaction can potentially lead to hydrolysis of the nitrile group if not carefully controlled. |

Experimental Protocol: Selective Reduction of the Acetyl Group to an Alcohol

-

Setup: To a solution of 5-Acetyl-2-methylbenzonitrile (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise over 15 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.

-

Work-up: Quench the reaction by the slow addition of acetone, followed by water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Caption: Workflow for the selective reduction of the acetyl group.

Chemoselective Transformations of the Nitrile Group

The nitrile group is a versatile precursor to amines, amides, and carboxylic acids. Selective transformation requires conditions that do not affect the acetyl group.

Hydrolysis of the Nitrile Group

The hydrolysis of nitriles to carboxylic acids typically requires strong acidic or basic conditions and heat, which can be harsh.[7][8] A chemoselective method for nitrile hydrolysis in the presence of a ketone would be valuable. One such reported method utilizes tetrahalophthalic acids.[9]

| Transformation | Reagent(s) | Product | Notes |

| Nitrile to Carboxylic Acid | Tetrafluorophthalic acid, H2O | 5-Acetyl-2-methylbenzoic acid | This method has been shown to be chemoselective for nitriles in the presence of esters. |

| Nitrile to Carboxylic Acid | H2SO4, H2O, heat | 5-Acetyl-2-methylbenzoic acid | These harsh conditions may lead to side reactions involving the acetyl group. |

| Nitrile to Carboxylic Acid | NaOH, H2O, heat | Sodium 5-acetyl-2-methylbenzoate | Basic conditions can promote aldol-type side reactions of the ketone. |

Reduction of the Nitrile Group

The reduction of a nitrile to a primary amine typically requires strong reducing agents like lithium aluminum hydride (LiAlH4).[10] However, LiAlH4 will also reduce the acetyl group. Catalytic hydrogenation can offer a milder alternative, though selectivity can be challenging.

| Transformation | Reagent(s) | Product | Notes |

| Nitrile to Primary Amine | Catalytic Hydrogenation (e.g., Raney Nickel, H2) | 5-Acetyl-2-methylbenzylamine | The acetyl group may also be reduced under these conditions. Careful optimization of catalyst, pressure, and temperature is required. |

| Nitrile to Primary Amine | Borane complexes (e.g., BH3·THF) | 5-Acetyl-2-methylbenzylamine | Boranes can reduce both nitriles and ketones, but selectivity can sometimes be achieved. |

Experimental Protocol: Hydrolysis of the Nitrile Group

-

Setup: In a sealed tube, combine 5-Acetyl-2-methylbenzonitrile (1.0 eq), tetrafluorophthalic acid (1.2 eq), and a minimal amount of water.

-

Reaction: Heat the mixture at 150 °C for 24 hours.

-

Work-up: Cool the reaction mixture and add aqueous sodium bicarbonate.

-

Extraction: Wash with diethyl ether to remove any unreacted starting material.

-

Purification: Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid product, which can be collected by filtration.

Caption: Workflow for the selective hydrolysis of the nitrile group.

The Influence of the Ortho-Methyl Group

The methyl group at the C2 position exerts a significant steric and electronic influence on the reactivity of the adjacent nitrile group and the aromatic ring.

-

Steric Hindrance: The ortho-methyl group can sterically hinder the approach of reagents to the nitrile carbon. This can decrease the rate of reactions such as nucleophilic attack on the nitrile.[11][12]

-

Electronic Effects: As an electron-donating group, the methyl group slightly increases the electron density of the aromatic ring, which can subtly modulate the reactivity of the acetyl and nitrile groups.[3]

-

Steric Inhibition of Resonance: In some ortho-substituted systems, steric hindrance can force a functional group out of the plane of the aromatic ring, thereby inhibiting resonance.[13] For the acetyl group, studies on related ortho-methyl acetophenones suggest that a single ortho-methyl group does not cause significant deviation from planarity.[14][15]

Conclusion

5-Acetyl-2-methylbenzonitrile is a molecule with a rich and nuanced reactivity profile. By carefully selecting reagents and reaction conditions, chemists can selectively target the acetyl group for reductions, the nitrile group for hydrolysis or reduction, or the aromatic ring for substitution reactions. This guide has provided a strategic overview and practical protocols to aid researchers in harnessing the full synthetic potential of this valuable intermediate. The key to unlocking its utility lies in a thorough understanding of the competing electronic and steric effects of its constituent functional groups.

References

-

Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019, August 1). Steric inhibition of resonance in ortho-substituted benzoic acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Acetyl-2-methylbenzonitrile. PubChem. Retrieved from [Link]

-

Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]

-

Calvin University. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Retrieved from [Link]

-

Exner, O., & Böhm, S. (2003). Ortho effect and steric inhibition of resonance: Basicities of methyl-substituted acetophenones. Journal of Physical Organic Chemistry, 16(10), 735-742. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

Atesin, A. C., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics, 42(13), 1489-1499. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, April 23). How can an aromatic ketone be reduced in the presence of a nitro group? Retrieved from [Link]

-

Arjunan, V., et al. (2015). Molecular structure, vibrational spectroscopic studies and analysis of 2-fluoro-5-methylbenzonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 125-135. Retrieved from [Link]

- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.

-

Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

-

Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

-

Meza, J., et al. (n.d.). A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment u. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Li, J., et al. (2014). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. E-Journal of Chemistry, 2014. Retrieved from [Link]

-

Netto-Ferreira, J. C., & Scaiano, J. C. (1991). Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 87(1), 125-130. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1138444-80-0,4-Acetyl-2-methylbenzonitrile. Retrieved from [Link]

-

Forgacsi, A., et al. (2011). Does 2-Methylacetophenone Comply with Steric Inhibition of Resonance? A Direct Experimental Proof of Its Nonplanar Conformation from a Joint Ab Initio/Electron Diffraction Analysis. The Journal of Physical Chemistry A, 115(45), 12693-12701. Retrieved from [Link]

-

Zhang, Y., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Nature Communications, 15(1), 5393. Retrieved from [Link]

-

Mary, Y. S., & Joe, I. H. (2015). Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile. Journal of Molecular Structure, 1098, 333-343. Retrieved from [Link]

-

Cotter, R. J. (1991). Hydrolysis in the absence of bulk water 2. Chemoselective hydrolysis of nitriles using tetrahalophthalic acids. Tetrahedron Letters, 32(44), 6371-6374. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

-

Enthaler, S., et al. (2010). Exhaustive Chemoselective Reduction of Nitriles by Catalytic Hydrosilylation Involving Cooperative Si–H Bond Activation. Chemistry – A European Journal, 16(31), 9441-9445. Retrieved from [Link]

-

Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1883. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

-

Esteruelas, M. A., et al. (2007). On the reactivity toward ketones of new methyl amino complexes of Rh(III) and Ag(I). Synthesis of ortho-rhodiated acetophenone methyl imine complexes. Inorganic Chemistry, 46(21), 8939-8949. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 9. researchgate.net [researchgate.net]

- 10. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Regioselective Synthesis of 5-Acetyl-2-methylbenzonitrile

Subtitle: Mechanistic Insights and Standardized Protocols for Friedel-Crafts Acylation

Executive Summary

5-Acetyl-2-methylbenzonitrile (often cataloged commercially as 4-acetyl-2-methylbenzonitrile depending on numbering priority) is a critical bifunctional building block in medicinal chemistry and agrochemical development[1]. It serves as an advanced intermediate in the synthesis of the isoxazoline-class antiparasitic Fluralaner, as well as various androgen receptor antagonists[1],[2]. This application note provides a comprehensive, self-validating protocol for the synthesis of 5-acetyl-2-methylbenzonitrile via the Friedel-Crafts acylation of 2-methylbenzonitrile, elucidating the causality behind reagent stoichiometry and regioselectivity.

Mechanistic Rationale & Regioselectivity Match

The success of this transformation relies on a classic "regioselectivity match" driven by the electronic directing effects of the substituents on the benzene ring[1].

-

The Methyl Group (-CH₃) at C2: Acts as a weakly activating, ortho/para-directing group. It directs incoming electrophiles to the C3 and C5 positions.

-

The Nitrile Group (-C≡N) at C1: Acts as a strongly deactivating, meta-directing group. It also directs electrophiles to the C3 and C5 positions.

While both C3 and C5 are electronically activated for attack, the C3 position is sterically hindered by the adjacent methyl and nitrile groups. Consequently, the bulky acylium-AlCl₃ complex exclusively attacks the sterically accessible C5 position (para to the methyl group), yielding 5-acetyl-2-methylbenzonitrile[3],[1].

Fig 1: Reaction mechanism and synergistic regioselectivity logic for the Friedel-Crafts acylation.

Experimental Design & Reagent Causality

A common pitfall in this synthesis is incomplete conversion due to catalyst starvation. Unlike standard Friedel-Crafts acylations that require only 1.1 equivalents of a Lewis acid, this reaction mandates a minimum of 2.5 equivalents of Aluminum Chloride (AlCl₃) [1].

Causality: The nitrile group of the starting material acts as a Lewis base, sequestering 1.0 equivalent of AlCl₃. The resulting ketone product coordinates a second 1.0 equivalent of AlCl₃. The remaining 0.5 equivalent is required to activate the acetyl chloride and generate the highly reactive acylium ion (CH₃C≡O⁺)[1].

Table 1: Reaction Stoichiometry and Reagent Matrix

| Reagent | MW ( g/mol ) | Equivalents | Function | Notes |

| 2-Methylbenzonitrile | 117.15 | 1.0 | Substrate | Ensure anhydrous conditions. |

| Acetyl Chloride | 78.50 | 1.2 | Acylating Agent | Use freshly distilled to avoid acetic acid contamination. |

| Aluminum Chloride | 133.34 | 2.5 | Lewis Acid | Must be strictly anhydrous; handle under N₂. |

| Dichloromethane (DCM) | 84.93 | 10 mL/g | Solvent | Dry over molecular sieves prior to use. |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the integrity of the reaction at each stage.

Fig 2: Step-by-step experimental workflow for synthesizing 5-acetyl-2-methylbenzonitrile.

Step 1: System Preparation & Catalyst Loading

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, a reflux condenser, and a nitrogen inlet.

-

Add anhydrous AlCl₃ (2.5 eq) and anhydrous DCM (10 mL/g of substrate) to the flask.

-

Cool the suspension to 0 °C using an ice-water bath under a continuous nitrogen sweep.

Step 2: Acylium Ion Generation

-

Charge the addition funnel with acetyl chloride (1.2 eq).

-

Add the acetyl chloride dropwise over 15 minutes.

-

Stir the mixture at 0 °C for 15–30 minutes.

-

Self-Validation Checkpoint: The mixture will transition from a coarse suspension to a finer, slightly colored complex as the acylium ion forms.

Step 3: Substrate Addition

-

Dissolve 2-methylbenzonitrile (1.0 eq) in a small volume of dry DCM (2 mL/g).

-

Add the substrate solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C to prevent uncontrolled exothermic spikes.

Step 4: Reaction Propagation

-

Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

-

Stir for 4 to 6 hours.

-

Self-Validation Checkpoint: The reaction mixture will become a homogeneous, darkly colored solution as the AlCl₃ strongly complexes with the newly formed ketone product.

-

Monitor via TLC (Hexanes/EtOAc 3:1). The product (ketone) is more polar than the starting material and will appear at a lower Rf value with strong UV activity.

Step 5: Quenching & Workup

-

Carefully pour the reaction mixture into a vigorously stirred beaker containing crushed ice and 1 M HCl (10 mL/g of substrate).

-

Causality Note: The addition of 1 M HCl is critical to break the strong aluminum-ketone and aluminum-nitrile complexes. Failure to acidify sufficiently will result in a stubborn emulsion and poor isolated yields.

-

Separate the organic layer. Extract the aqueous layer twice with fresh DCM.

-

Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ (until the aqueous phase pH is strictly neutral), and brine.

Step 6: Isolation & Purification

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via recrystallization from ethanol or silica gel column chromatography to obtain pure 5-acetyl-2-methylbenzonitrile as a solid[3].

Analytical Validation Data

To confirm the structural integrity and regioselectivity of the synthesized product, compare your analytical results against the expected parameters below.

Table 2: Analytical Characterization Data

| Analytical Method | Expected Result / Signal | Structural Significance |

| ¹H NMR (CDCl₃) | ~2.60 ppm (s, 3H) | Acetyl methyl group (-COCH₃). |

| ¹H NMR (CDCl₃) | ~2.55 ppm (s, 3H) | Aromatic methyl group (-CH₃). |

| ¹H NMR (CDCl₃) | ~7.40 - 8.10 ppm (m, 3H) | Aromatic protons showing a 1,2,4-substitution pattern (ortho, meta, and ortho/meta couplings), confirming C5 regioselectivity. |

| FT-IR | ~2225 cm⁻¹ | Sharp stretch confirming the intact Nitrile (-C≡N) group. |

| FT-IR | ~1685 cm⁻¹ | Strong stretch confirming the conjugated Ketone (-C=O) group. |

| Mass Spectrometry | m/z 159.07 [M]⁺ | Matches the exact mass of C₁₀H₉NO[3]. |

References

-

Title: 5-Acetyl-2-methylbenzonitrile | C10H9NO | CID 18388865 - PubChem - NIH Source: nih.gov URL: [Link]

- Source: google.

Sources

Application Notes & Protocols: 5-Acetyl-2-methylbenzonitrile as a Versatile Intermediate in Pharmaceutical Synthesis

Abstract

5-Acetyl-2-methylbenzonitrile is a strategically important bifunctional molecule, serving as a highly versatile building block in modern medicinal chemistry. Its distinct structural features—a reactive acetyl group, a modifiable nitrile moiety, and a substituted aromatic ring—provide a powerful toolkit for the synthesis of diverse and complex molecular architectures. This guide provides an in-depth exploration of the reactivity of this intermediate, alongside validated, step-by-step protocols for its application in the synthesis of high-value pharmaceutical targets, with a particular focus on kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate in their synthetic programs.

Introduction: The Strategic Value of 5-Acetyl-2-methylbenzonitrile

In the landscape of drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and novelty. 5-Acetyl-2-methylbenzonitrile (a substituted acetophenone) emerges as a valuable scaffold due to the orthogonal reactivity of its functional groups.[1][2] The acetyl group serves as a handle for forming new carbon-carbon and carbon-heteroatom bonds through reactions like condensation, reduction, and alpha-functionalization.[3] Simultaneously, the nitrile group offers a gateway to other critical functionalities such as primary amines (via reduction) or carboxylic acids (via hydrolysis), which are cornerstone moieties in many bioactive molecules.[4] This inherent bifunctionality allows for sequential or convergent synthetic strategies, enabling the rapid construction of compound libraries for lead discovery and optimization.[5][6]

Physicochemical Properties & Safety Profile

A thorough understanding of the physical properties and safe handling procedures is paramount for the successful and safe implementation of any chemical intermediate in a research or manufacturing setting.

Table 1: Physicochemical Properties of 5-Acetyl-2-methylbenzonitrile

| Property | Value | Source |

|---|---|---|

| CAS Number | 40180-77-6 | [7] |

| Molecular Formula | C₁₀H₉NO | [7][8] |

| Molecular Weight | 159.18 g/mol | [8] |

| Appearance | Solid (form may vary) | [9] |

| LogP | 2.069 | [7] |

| Polar Surface Area | 40.86 Ų |[7] |

Safety & Handling:

5-Acetyl-2-methylbenzonitrile and related benzonitrile compounds are classified as irritants and may be harmful if swallowed, in contact with skin, or if inhaled.[9][10] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11] Avoid generating dust.[12] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[11] In case of exposure, follow standard first-aid procedures and seek medical attention.[10]

Core Reactivity & Synthetic Potential

The synthetic utility of 5-Acetyl-2-methylbenzonitrile is derived from the distinct reactivity of its acetyl and nitrile functional groups. These groups can be manipulated independently or in concert to build molecular complexity.

Transformations of the Acetyl Group

-

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), providing a chiral center for further elaboration.

-

Condensation Reactions: The acetyl group's α-protons are acidic and can be deprotonated to form an enolate, which can participate in aldol or Claisen-Schmidt condensations with various aldehydes to form chalcone-like structures—a common motif in bioactive compounds.[6]

-

Heterocycle Formation: The ketone is a key precursor for the synthesis of various heterocycles. For instance, condensation with hydrazines can yield pyrazoles, while reaction with hydroxylamine forms oximes, which can be further rearranged.[3]

Transformations of the Nitrile Group

-

Reduction to Primary Amine: The nitrile group can be exhaustively reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[13][14][15] This transformation is fundamental for introducing a key basic handle for salt formation or for coupling with carboxylic acids to form amides.

-

Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid.[4][16] This allows for the introduction of an acidic functional group, crucial for interacting with biological targets or improving solubility.

-

Reaction with Organometallics: Grignard reagents can add to the nitrile to form an intermediate imine, which upon aqueous workup yields a ketone.[4][17] This provides a route to expand the carbon skeleton.

The diagram below illustrates the synthetic versatility of 5-Acetyl-2-methylbenzonitrile, showcasing how its core functional groups serve as departure points for a range of valuable chemical transformations.

Caption: Synthetic pathways from 5-Acetyl-2-methylbenzonitrile.

Application Case Study: Synthesis of an ALK5 Kinase Inhibitor Precursor

Activin receptor-like kinase 5 (ALK5) is a serine/threonine kinase receptor for TGF-β and is a key target in fibrosis and oncology research.[18][19][20] Potent ALK5 inhibitors often feature a core heterocyclic structure coupled to a substituted aromatic ring.[21][22] 5-Acetyl-2-methylbenzonitrile is an ideal starting material for building such structures. The following protocol outlines the conversion of the nitrile group to a carboxylic acid, a crucial step in the synthesis of many imidazole-based ALK5 inhibitors.[18]

Synthetic Scheme Overview

The workflow begins with the robust hydrolysis of the nitrile functionality to a carboxylic acid. This acid can then be activated and coupled with other fragments to build the final inhibitor.

Caption: Workflow for ALK5 inhibitor precursor synthesis.

Detailed Experimental Protocol: Hydrolysis to 4-Acetyl-2-methylbenzoic acid

This protocol describes the base-catalyzed hydrolysis of the nitrile group. This method is often preferred for its efficiency and cleaner reaction profiles compared to some acid-catalyzed routes.[16]

Reagents & Materials:

-

5-Acetyl-2-methylbenzonitrile

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel, Buchner funnel, filtration flask

Table 2: Reaction Stoichiometry

| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |

|---|---|---|---|---|

| 5-Acetyl-2-methylbenzonitrile | 159.18 | 5.00 g | 31.4 mmol | 1.0 |

| Sodium Hydroxide (NaOH) | 40.00 | 5.02 g | 126 mmol | 4.0 |

| Deionized Water | 18.02 | 50 mL | - | - |

| Conc. HCl (~12 M) | 36.46 | As needed | - | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-Acetyl-2-methylbenzonitrile (5.00 g, 31.4 mmol).

-

Add Base: Add a solution of sodium hydroxide (5.02 g, 126 mmol) in 50 mL of deionized water to the flask.

-

Reflux: Attach a reflux condenser and heat the mixture to a vigorous reflux using a heating mantle. The reaction mixture will become homogeneous as the starting material is consumed.

-

Reaction Monitoring (IPC): Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material spot has completely disappeared (approx. 2-4 hours). A typical mobile phase is 30% Ethyl Acetate in Hexanes.

-

Cooling and Acidification: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature, then further cool in an ice-water bath.

-

Precipitation: Slowly and carefully acidify the cold reaction mixture by adding concentrated HCl dropwise with stirring. A white precipitate of 4-Acetyl-2-methylbenzoic acid will form. Continue adding HCl until the pH is ~1-2 (check with pH paper).

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water (2 x 20 mL) to remove inorganic salts.

-

Drying: Dry the product under vacuum to yield the crude 4-Acetyl-2-methylbenzoic acid. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.

In-Process Controls & Characterization

Trustworthy protocols incorporate self-validating steps. For this synthesis, TLC is a crucial in-process control (IPC) to ensure the reaction goes to completion, preventing downstream purification issues. Post-synthesis, thorough characterization confirms the identity and purity of the product.

Table 3: Analytical Characterization Data for 4-Acetyl-2-methylbenzoic acid

| Technique | Expected Result | Interpretation |

|---|---|---|

| ¹H NMR | Singlet ~2.6 ppm (3H, -COCH₃); Singlet ~2.7 ppm (3H, Ar-CH₃); Multiplets ~7.8-8.2 ppm (3H, Ar-H); Broad singlet >12 ppm (1H, -COOH) | Confirms the presence of all key proton environments in the correct ratio. |

| ¹³C NMR | Peaks ~21 ppm (Ar-CH₃); ~27 ppm (-COCH₃); ~128-145 ppm (Ar-C); ~170 ppm (C=O, acid); ~198 ppm (C=O, ketone) | Confirms the carbon skeleton and the presence of both carbonyl carbons. |

| Mass Spec (ESI-) | [M-H]⁻ peak at m/z = 177.05 | Corresponds to the molecular weight of the deprotonated product (C₁₀H₉O₃⁻). |

| FT-IR (ATR) | Broad absorption ~2500-3300 cm⁻¹ (O-H stretch, acid); Sharp peak ~1680-1710 cm⁻¹ (C=O stretch, acid & ketone) | Confirms the presence of the carboxylic acid and ketone functional groups. |

Conclusion and Future Perspectives

5-Acetyl-2-methylbenzonitrile stands out as a cost-effective and highly adaptable intermediate for pharmaceutical R&D. The orthogonal reactivity of its functional groups provides a reliable platform for creating diverse molecular scaffolds. The protocols detailed herein for the hydrolysis of the nitrile group demonstrate a robust transformation into a key precursor for advanced targets like ALK5 inhibitors. Future applications will undoubtedly expand as chemists continue to explore the rich reactivity of this intermediate, particularly in the synthesis of novel heterocyclic systems for various therapeutic areas, from oncology to infectious diseases.[23][24][25][26]

References

-

PubChem. 5-Acetyl-2-methylbenzonitrile. National Center for Biotechnology Information. [Link]

-

LibreTexts. 20.7: Chemistry of Nitriles. [Link]

- Google Patents.

-

LookChem. Cas 1138444-80-0,4-Acetyl-2-methylbenzonitrile. [Link]

-

Chemsrc. 5-acetyl-2-methylbenzonitrile | CAS#:40180-77-6. [Link]

-

Rasayan Journal of Chemistry. BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. [Link]

-

Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

-

Chemguide. reduction of nitriles. [Link]

-

PMC. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. [Link]

-

ResearchGate. (PDF) Functional Group Transformations in Organic Chemistry: Reactivity and Selectivity. [Link]

-

Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

-

ResearchGate. Design, synthesis, and biological evaluation of quinoxalinyl and quinolinyl derivatives as ALK5 inhibitors. [Link]

-

MDPI. Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. [Link]

-

Semantic Scholar. Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. [Link]

-

Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

-

Taylor & Francis Online. Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors. [Link]

-

Carl ROTH. Safety Data Sheet: Acetonitrile. [Link]

-

University of Southampton. European Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (PDF) Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. [Link]

-

Semantic Scholar. The synthesis of novel kinase inhibitors using click chemistry. [Link]

-

ResearchGate. (PDF) Synthesis of Functionalized Acetophenone. [Link]

-

ResearchGate. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. [Link]

-

Wikipedia. Nitrile reduction. [Link]

-

ACS Publications. Direct Synthesis of Nitriles from Carboxylic Acids Using Indium-Catalyzed Transnitrilation: Mechanistic and Kinetic Study. [Link]

-

ResearchGate. ALK5 Kinase Inhibitors in Drug Discovery: Structural Insights and Therapeutic Applications. [Link]

- Google Patents. US3920670A - Process for hydrolysis of nitriles.

-

bioRxiv. Transforming growth factor-beta signaling via ALK1 and ALK5 regulates distinct functional pathways in vein graft intimal hyperplasia. [Link]

Sources

- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 5-acetyl-2-methylbenzonitrile | CAS#:40180-77-6 | Chemsrc [chemsrc.com]

- 8. 5-Acetyl-2-methylbenzonitrile | C10H9NO | CID 18388865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Acetyl-2-methylbenzonitrile | 2386590-22-1 [sigmaaldrich.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. aksci.com [aksci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 15. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. biorxiv.org [biorxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. medchemexpress.com [medchemexpress.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. mdpi.com [mdpi.com]

- 25. semanticscholar.org [semanticscholar.org]

- 26. researchgate.net [researchgate.net]

Application Note: Synthesis and Mechanistic Profiling of 5-Acetyl-2-methylbenzonitrile

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Executive Summary

The compound 5-Acetyl-2-methylbenzonitrile (CAS: 40180-77-6) is a highly versatile aromatic intermediate characterized by its unique trifunctional substitution pattern (nitrile, methyl, and acetyl groups). It serves as a critical building block in modern medicinal and agricultural chemistry. This application note details the mechanistic causality, regioselective principles, and validated experimental protocols for synthesizing this compound, ensuring high-yield and reproducible outcomes for process scale-up.

Strategic Relevance in Drug Development

The structural motifs of 5-acetyl-2-methylbenzonitrile are actively investigated in therapeutic and agrochemical development. Most notably, it is an advanced intermediate in the industrial synthesis of Fluralaner , an isoxazoline-class broad-spectrum ectoparasiticide used globally in veterinary medicine. Additionally, its bioisosteric nitrile group and modifiable acetyl moiety make it a valuable precursor for synthesizing angiotensin II receptor antagonists used in hypertension management (1).

Mechanistic Profiling: The Synergistic Directing Effect

The most scalable method for synthesizing 5-acetyl-2-methylbenzonitrile is the Friedel-Crafts Acylation of 2-methylbenzonitrile. The success of this reaction relies on a fascinating regioselective interplay between the existing substituents on the benzene ring:

-

Nitrile Group (-CN) at C1: A strongly electron-withdrawing, deactivating group that directs incoming electrophiles to the meta positions (C3 and C5).

-

Methyl Group (-CH₃) at C2: An electron-donating, activating group that directs incoming electrophiles to the ortho and para positions. The para position relative to the methyl group is C5.